Product packaging for 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde(Cat. No.:CAS No. 112116-24-2)

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde

Cat. No.: B037624
CAS No.: 112116-24-2
M. Wt: 326.4 g/mol
InChI Key: KCGFWLMCQPEAET-UHFFFAOYSA-N
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Description

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is a high-purity aromatic dialdehyde compound characterized by a flexible hexyleneoxy spacer connecting two 3-formylphenol groups. With the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol, this bifunctional linker is a valuable building block in advanced organic and materials synthesis . Key Research Applications: • Organic Synthesis & Macrocycle Construction: This compound serves as a critical precursor in [1+1], [2+2], or [2+3] condensation reactions with polyamines for synthesizing macrocyclic and macrobicyclic compounds, such as Schiff base complexes and crown ether analogs . • Materials Science & MOF Fabrication: As a functionalized organic linker, it is employed in constructing Metal-Organic Frameworks (MOFs). The aldehyde groups can coordinate with metal ions/clusters, while the flexible chain influences the framework's porosity and topology for applications in gas storage, separation, and catalysis . • Polymer Chemistry: The dialdehyde is a key monomer for synthesizing functional polymers like polyimines and polyazines, where it introduces aromaticity and reactive sites for further chemical modification. This product is intended for research and development purposes exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O4 B037624 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde CAS No. 112116-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[6-(3-formylphenoxy)hexoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-16H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFWLMCQPEAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572661
Record name 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112116-24-2
Record name 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies and Chemical Transformations for 3 6 3 Formylphenoxy Hexoxy Benzaldehyde

Retrosynthetic Analysis of the Target Molecular Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking key chemical bonds. amazonaws.com For a molecule like 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, the most logical disconnections are the two ether C-O bonds that link the aromatic rings to the central alkyl chain.

This disconnection strategy is based on the well-established Williamson ether synthesis. The analysis suggests that the target molecule can be synthesized from two key precursors: 3-hydroxybenzaldehyde (B18108) and a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918). This approach is highly convergent, building the final complex structure from two relatively simple and commercially available starting materials.

An alternative retrosynthetic pathway would involve disconnecting the carbon-carbon bonds of the formyl groups. This would lead to a precursor like 1,6-diphenoxyhexane, which would then need to be formylated twice at the meta positions. However, this route presents significant challenges related to regioselectivity, as the phenoxy group is an ortho-, para-director for electrophilic aromatic substitution, making the required meta-formylation highly problematic. Therefore, the Williamson ether synthesis approach is the most strategically sound and viable pathway.

Synthetic Pathways Employing Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers via an S_N_2 reaction between an alkoxide and an organohalide. masterorganicchemistry.combyjus.com This reaction is central to the most efficient synthesis of this compound.

The forward synthesis involves the reaction of two equivalents of 3-hydroxybenzaldehyde with one equivalent of a 1,6-dihalohexane. The first step of the reaction is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,6-dihalohexane and displacing a halide ion. The process is then repeated at the other end of the alkyl chain with a second molecule of the phenoxide to yield the final symmetrical diether product.

2 (HOC₆H₄CHO) + Br(CH₂)₆Br + 2 Base → (O₂C₂₀H₂₂O₂) + 2 [H-Base]⁺Br⁻

This method is advantageous because it constructs the core structure of the target molecule in a single, efficient step from readily accessible precursors.

Achieving a high yield in the Williamson ether synthesis requires careful optimization of several reaction parameters, including the choice of base, solvent, and temperature, to favor the desired S_N_2 substitution and minimize competing side reactions like elimination. numberanalytics.comrsc.org

Base: A crucial role is played by the base, which must be strong enough to deprotonate the phenol (B47542) but not so strong as to promote side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). numberanalytics.com K₂CO₃ is often preferred as a milder base that can effectively facilitate the reaction while minimizing the risk of base-induced decomposition of the aldehyde functional groups.

Solvent: The choice of solvent is critical for an S_N_2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile highly reactive. masterorganicchemistry.combyjus.com

Temperature: The reaction temperature must be controlled to balance the reaction rate against the potential for side reactions. ontosight.ai Typically, reactions are run at elevated temperatures (50-100 °C) to ensure a reasonable reaction time, which can range from a few hours to overnight. byjus.com

Catalysts: In some cases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed to enhance the reaction rate, particularly when using a solid base like potassium carbonate in a liquid solvent. utahtech.edu The catalyst facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the haloalkane is dissolved. utahtech.edu

The following table summarizes the influence of various reaction conditions on the Williamson ether synthesis.

ParameterConditionEffect on ReactionTypical Examples
Base Strong (e.g., NaH)Fast deprotonation, high reactivity. Can lead to side reactions if not controlled.Sodium Hydride (NaH)
Mild (e.g., K₂CO₃)Slower reaction, fewer side reactions, good for sensitive functional groups (like aldehydes).Potassium Carbonate (K₂CO₃)
Solvent Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the phenoxide, accelerating the S_N_2 reaction. numberanalytics.comDimethylformamide (DMF)
Polar Protic (e.g., Ethanol)Can solvate the nucleophile, slowing the reaction rate. Generally less effective.Ethanol
Temperature Elevated (50-100 °C)Increases reaction rate. Too high a temperature can promote elimination side reactions. ontosight.aiRefluxing in Acetonitrile (~82 °C)
Catalyst Phase-Transfer CatalystFacilitates reaction between reactants in different phases, increasing yield and rate.Tetrabutylammonium Bromide (TBAB)

Formylation Reactions for Aromatic Precursors

An alternative synthetic strategy involves the initial synthesis of the ether backbone, 1,6-diphenoxyhexane, followed by the introduction of the two formyl groups onto the aromatic rings. While this approach appears plausible, it is severely hampered by the principles of regioselectivity in electrophilic aromatic substitution. libretexts.org The ether group (-OR) is a strongly activating, ortho-, para-directing substituent. libretexts.org Consequently, electrophilic attack, including formylation, will be directed to the positions ortho and para to the ether linkage, not the meta position required for the target molecule.

Several classical methods exist for the formylation of aromatic rings, each with its own mechanism and substrate scope.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. cambridge.orgwikipedia.org Applying this to 1,6-diphenoxyhexane would result in a mixture of ortho- and para-formylated products, with the para-substituted isomer often predominating due to reduced steric hindrance.

Gattermann-Koch Reaction: This method employs carbon monoxide (CO) and hydrogen chloride (HCl) with a catalyst mixture of aluminum chloride and cuprous chloride. numberanalytics.comnumberanalytics.comtestbook.com However, it is generally not applicable to phenols or phenolic ethers, making it unsuitable for this synthetic route. testbook.comorganicreactions.org The related Gattermann reaction , which uses hydrogen cyanide (or a derivative like zinc cyanide), can be applied to phenolic ethers but would still yield the ortho- and para-isomers. thermofisher.com

Duff Reaction: The Duff reaction is a formylation method specific to phenols, using hexamethylenetetramine (HMTA) as the formylating agent. synarchive.comwikipedia.org It is known for its strong preference for ortho-formylation. wikipedia.orgecu.edu If applied to a phenolic precursor, it would not yield the desired meta-substituted aldehyde.

The core challenge in formylating a precursor like 1,6-diphenoxyhexane is overcoming the inherent directing effect of the ether substituent. The oxygen atom's lone pairs of electrons are donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. This makes these positions significantly more nucleophilic and thus more susceptible to attack by an electrophile (the formylating agent).

The following table illustrates the directing effects of various substituents in electrophilic aromatic substitution.

Substituent GroupActivating/DeactivatingDirecting EffectExamples
-OH, -NH₂, -ORStrongly ActivatingOrtho, ParaPhenol, Aniline, Anisole
-R (Alkyl)ActivatingOrtho, ParaToluene
-F, -Cl, -Br, -IDeactivatingOrtho, ParaChlorobenzene
-CHO, -CORDeactivatingMetaBenzaldehyde (B42025), Acetophenone
-NO₂, -CN, -SO₃HStrongly DeactivatingMetaNitrobenzene, Benzonitrile

As shown, the alkoxy (-OR) group directs substitution to the ortho and para positions. No standard electrophilic formylation technique can efficiently override this electronic preference to produce a high yield of the meta-isomer. Therefore, any attempt to formylate 1,6-diphenoxyhexane would result in a mixture of undesired isomers, leading to low yields of the target compound and creating significant purification challenges. This analysis confirms that the most logical and efficient synthetic route is the one outlined in section 2.2, where the formyl group is already in the correct meta position on the starting material, 3-hydroxybenzaldehyde, prior to the etherification step.

Convergent and Linear Synthetic Strategies for the Dialdehyde (B1249045) Synthesis

The construction of this compound is centered around the formation of ether bonds, most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. numberanalytics.com The strategic application of this core reaction defines the linear and convergent pathways to the target molecule.

Linear Synthesis

A linear synthesis strategy involves the sequential construction of the target molecule in a step-by-step fashion. differencebetween.comchemistnotes.com For the synthesis of this dialdehyde, a plausible linear route would commence with one of the key aromatic precursors, 3-hydroxybenzaldehyde.

The steps would be as follows:

Mono-alkylation: 3-hydroxybenzaldehyde is reacted with a molar excess of a linking agent, such as 1,6-dibromohexane, in the presence of a base (e.g., potassium carbonate). The excess of the dihalide statistically favors the formation of the mono-substituted intermediate, 3-(6-bromohexoxy)benzaldehyde.

Purification: The mono-alkylated intermediate must be carefully separated from unreacted starting materials and the di-substituted byproduct.

Second Alkylation: The purified intermediate is then reacted with a second equivalent of 3-hydroxybenzaldehyde under basic conditions to form the final symmetrical dialdehyde product, this compound.

Convergent Synthesis

For a symmetrical molecule like this compound, the most efficient strategy, which can be considered convergent, involves a one-pot reaction where the fragments are assembled simultaneously:

Fragment Preparation: The two key "fragments" are the aromatic aldehyde (3-hydroxybenzaldehyde) and the aliphatic linker (1,6-dibromohexane).

Assembly: Two equivalents of 3-hydroxybenzaldehyde are reacted with one equivalent of 1,6-dibromohexane in the presence of a suitable base and solvent. This reaction couples the two identical aromatic fragments to the central linker, forming the target molecule in a single synthetic operation.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Reactants are added sequentially in a step-by-step manner.Conceptually simple to plan.Overall yield diminishes rapidly with each step. wikipedia.org
Convergent Synthesis Key molecular fragments are synthesized independently and then combined.Higher overall yield; more efficient for complex molecules. differencebetween.comMay require more complex initial planning.

Considerations for Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be significantly improved by incorporating the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Key areas of focus include the use of environmentally friendly solvents, maximizing atom economy, and minimizing waste. labinsights.nl

The Williamson ether synthesis is traditionally performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. While effective, these solvents pose environmental and health risks. Green chemistry encourages the exploration of safer alternatives. nih.gov

Benign Solvents: Replacing conventional solvents with more environmentally friendly options like water, ethanol, or certain ionic liquids can drastically reduce the toxicity and pollution profile of the synthesis. Phase-transfer catalysts are often employed to facilitate reactions between reactants that are soluble in different phases (e.g., an aqueous phase and an organic phase), which can enable the use of water.

Solvent-Free Conditions: An even greener approach is to eliminate the solvent entirely. tandfonline.com Solvent-free reactions, often facilitated by techniques such as grinding the reactants together (mechanochemistry) or using microwave irradiation, can lead to reduced waste, lower energy consumption, and sometimes faster reaction times. rsc.orgrsc.org Patents have described solvent-free methods for synthesizing ethers from aldehydes under mild conditions, representing a potential innovative route. google.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu

The primary synthetic route to this compound via Williamson synthesis involves the reaction of 3-hydroxybenzaldehyde and 1,6-dibromohexane with a base like sodium hydroxide.

Reaction: 2 C₇H₆O₂ + C₆H₁₂Br₂ + 2 NaOH → C₂₀H₂₂O₄ + 2 NaBr + 2 H₂O

The atom economy for this reaction can be calculated as follows:

CompoundFormulaMolar Mass ( g/mol )Moles in ReactionTotal Mass (g)
Reactants
3-HydroxybenzaldehydeC₇H₆O₂122.122244.24
1,6-DibromohexaneC₆H₁₂Br₂243.971243.97
Sodium HydroxideNaOH40.00280.00
Total Reactant Mass 568.21
Products
Desired Product
This compoundC₂₀H₂₂O₄326.391326.39
Byproducts
Sodium BromideNaBr102.892205.78
WaterH₂O18.02236.04

Atom Economy Calculation:

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (326.39 g / 568.21 g) x 100 ≈ 57.44%

This calculation reveals that a significant portion of the reactant mass (42.56%) is converted into byproducts (sodium bromide and water), which are considered waste. To minimize waste and improve atom economy, alternative synthetic strategies could be explored. For example, developing catalytic methods that avoid the use of stoichiometric bases would represent a significant green advancement. acs.org Minimizing purification steps, such as column chromatography which consumes large volumes of solvents, further contributes to waste reduction. google.com

Advanced Spectroscopic and Structural Elucidation of 3 6 3 Formylphenoxy Hexoxy Benzaldehyde and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. For a molecule with the complexity of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete and unambiguous resonance assignment.

Based on established principles and data from analogous structures, a hypothetical assignment of the key NMR signals for this compound can be predicted. The aldehyde protons are expected to resonate at a high chemical shift (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons will appear in the range of δ 7.0-8.0 ppm. Protons on the carbons alpha to the ether oxygens (-O-CH₂-) are anticipated around δ 4.0 ppm, while the other methylene (B1212753) protons of the hexoxy linker would be found in the more shielded region of δ 1.4-2.0 ppm. fiveable.me

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Users can sort the table by clicking on the headers.

Atom Number(s) Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1, 1' Aldehyde H ~9.9 -
2, 2' Aldehyde C - ~192
3-8, 3'-8' Aromatic C/H 7.1 - 7.9 115 - 160
9, 9' -O-C H₂- ~4.1 ~68
10, 10' -O-CH₂-C H₂- ~1.8 ~29

To confirm the atomic connectivity, multi-dimensional NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the hexoxy linker by showing correlations between adjacent methylene groups (e.g., H9 correlating with H10, H10 with H11, etc.). It would also confirm the coupling patterns within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It allows for the unambiguous assignment of each carbon atom that has a proton attached. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~68 ppm, confirming the C9/C9' assignment. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four in conjugated systems. sdsu.educolumbia.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

The protons of the alpha-methylene group (H9/H9') to the aromatic carbon attached to the ether oxygen (C5/C5').

The aromatic protons ortho to the ether linkage (e.g., H4/H4' and H6/H6') to the alpha-methylene carbon (C9/C9').

The aldehyde proton (H1/H1') to the aromatic carbon it is attached to (C3/C3') and the ortho carbons (e.g., C4/C4').

Interactive Table 2: Expected Key 2D NMR Correlations Filter by correlation type to explore the data.

Correlation Type Proton(s) Correlated Atom(s) Structural Information
COSY H9 H10 Confirms linker connectivity
COSY H10 H9, H11 Confirms linker connectivity
COSY Aromatic H's Other Aromatic H's Confirms aromatic spin systems
HSQC H9 C9 Assigns alpha-methylene C-H
HSQC Aldehyde H Aldehyde C Assigns aldehyde C-H
HMBC H9 Aromatic C-O Connects linker to ring

The hexamethylene (-O-(CH₂)₆-O-) chain is not static; it possesses significant conformational flexibility due to rotation around its C-C and C-O single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can provide insight into these motional processes. researchgate.net

At room temperature, the rate of bond rotation within the hexoxy linker is typically fast on the NMR timescale. This rapid motion leads to averaged signals for the methylene protons. However, at sufficiently low temperatures, the rate of rotation can be slowed to the point where different conformational isomers (rotamers) become distinct. This can lead to signal broadening and eventual splitting of the methylene proton signals as the magnetic environments of diastereotopic protons are no longer averaged. By analyzing the temperature at which these signals coalesce, it is possible to calculate the activation energy (ΔG‡) for the bond rotation, providing a quantitative measure of the conformational flexibility of the linker.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without requiring a specific reference standard of the analyte itself. bwise.kr The signal intensity (integral area) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

To determine the purity of a synthesized batch of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, certified reference material (e.g., dimethyl sulfone, maleic acid) in an NMR solvent. ox.ac.uksigmaaldrich.com The purity of the analyte (Pₓ) can be calculated using the following formula:

Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I: Integral area of the signal

N: Number of protons generating the signal

M: Molar mass

m: Mass

P: Purity

x: Analyte (the compound of interest)

std: Internal standard

This method can also be adapted for reaction monitoring. By taking aliquots from a reaction mixture at different times and adding an internal standard, the disappearance of starting material signals and the appearance of product signals can be quantified to track reaction kinetics and determine the final yield.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the two aldehyde groups. libretexts.orgspectroscopyonline.com For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the benzene (B151609) ring lowers the stretching frequency compared to a saturated aldehyde (typically 1740-1720 cm⁻¹) because electron delocalization weakens the C=O double bond character. jove.compg.edu.pl The intensity of this band is strong in the IR spectrum due to the large change in dipole moment during the vibration. jove.comjove.com

Environmental factors such as solvent polarity and potential intermolecular interactions (e.g., hydrogen bonding with impurities or crystal packing forces in the solid state) can cause slight shifts in the exact position of the carbonyl stretching frequency.

For this compound, key signals within this region would include:

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ range.

Aryl-Alkyl Ether C-O Stretching: Aromatic ethers typically show a strong aryl-O stretch in the 1275-1200 cm⁻¹ region. fiveable.meresearchgate.net

Aliphatic C-O Stretching: The alkyl-O stretch from the hexoxy linker is expected around 1150-1085 cm⁻¹. fiveable.me

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene rings.

The presence and positions of these bands, in conjunction with the characteristic carbonyl stretch, provide definitive confirmation of the compound's structure. mdpi.com

Interactive Table 3: Predicted Key Vibrational Frequencies Users can sort the table by clicking on the headers.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aldehyde (-CHO) 2850-2820 and 2750-2720 Medium
C-H Stretch Aromatic (Ar-H) 3100-3000 Medium
C-H Stretch Aliphatic (-CH₂-) 2960-2850 Medium-Strong
C=O Stretch Aromatic Aldehyde 1710-1685 Strong
C=C Stretch Aromatic Ring 1600-1450 Medium-Variable
C-O Stretch Aryl Ether (Ar-O-C) 1275-1200 Strong
C-O Stretch Alkyl Ether (C-O-C) 1150-1085 Strong

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Mapping

Mass spectrometry is a pivotal technique for confirming the molecular weight and dissecting the structural components of "this compound". Through high-resolution mass spectrometry and tandem mass spectrometry, a detailed map of its molecular ion and fragmentation pathways can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For "this compound" (C₂₀H₂₂O₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds closely to this calculated value, confirming the elemental formula.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[C₂₀H₂₂O₄]⁺ 326.1518
[C₂₀H₂₃O₄]⁺ ([M+H]⁺) 327.1596

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) is instrumental in mapping the fragmentation pathways of a molecule, which in turn helps to identify its structural subunits. For "this compound", the fragmentation is anticipated to occur at the ether linkages and the benzaldehyde (B42025) moieties.

The initial fragmentation of the molecular ion would likely involve cleavage of the C-O bonds of the hexoxy chain or the bonds adjacent to the aromatic rings. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to form an [M-1]⁺ ion or the loss of a formyl radical (-CHO) to form an [M-29]⁺ ion. docbrown.info The ether linkage can undergo alpha-cleavage, leading to characteristic fragment ions.

Key fragmentation pathways for this molecule would include:

Cleavage of the hexoxy chain: This could lead to fragments corresponding to the formylphenoxy group and the benzaldehyde group with parts of the alkyl chain attached.

Loss of the formyl group: The benzaldehyde moieties can lose a CHO group (29 Da), resulting in a prominent peak at m/z 297. docbrown.info

Formation of the phenyl cation: Further fragmentation of the benzaldehyde-derived fragments can lead to the formation of a phenyl cation at m/z 77. whitman.eduwhitman.edu

Table 2: Predicted MS/MS Fragmentation of this compound

Predicted m/z Predicted Fragment Ion
326 [C₂₀H₂₂O₄]⁺ (Molecular Ion)
297 [M-CHO]⁺
121 [HOC₆H₄CHO]⁺
105 [C₆H₅CO]⁺

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

Electronic spectroscopy provides insights into the electronic structure and optoelectronic properties of a molecule by probing the transitions between electronic energy levels.

Analysis of Electronic Transitions and Conjugation Effects

Table 3: Predicted UV-Vis Absorption Data for this compound in Cyclohexane

Wavelength (λmax) Molar Absorptivity (ε) Transition
~250 nm High π→π*

Photophysical Studies for Excited State Characterization

The fluorescence properties of this compound would be related to the nature of its lowest excited state. Typically, the n→π* excited state is non-emissive or weakly emissive. However, the presence of the flexible hexoxy chain could allow for conformational changes in the excited state that might influence its photophysical behavior. In some ether-linked aromatic compounds, intramolecular excimer emission can be observed, arising from the interaction of the two aromatic rings in the excited state. researchgate.net A detailed photophysical study would involve measuring the fluorescence spectrum, quantum yield, and excited-state lifetime to fully characterize the excited state dynamics.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray diffraction analysis of a single crystal of "this compound" would provide definitive information about its three-dimensional structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. The flexible hexoxy chain allows for a range of possible conformations, and XRD would determine which conformation is adopted in the crystalline state.

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SC-XRD analysis reveals the crystal system and space group, offering insights into the symmetry and packing of molecules in the solid state. The following subsections present the crystallographic data for selected congeners of this compound.

The single-crystal structure of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane, a related diether benzaldehyde, reveals that the two vanillin units are connected by a CH2–CH2 bridge. nih.gov The benzene rings in the molecule are not coplanar, exhibiting a dihedral angle of 41.6 (5)°. nih.gov The compound crystallizes in a monoclinic system. nih.gov

Table 1: Crystal Data and Structure Refinement for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. nih.gov

ParameterValue
Empirical formulaC18H18O6
Formula weight330.32
Temperature296 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 4.161 (3) Åb = 30.155 (18) Åc = 12.934 (8) Åβ = 96.817 (7)°
Volume1611.6 (17) ų
Z4

The crystal structure of 3,3′-dimethoxy-4,4′-oxy-di-benzaldehyde, another congener, has been determined to understand its molecular conformation and packing. The two phenyl rings in this molecule are not coplanar, with a dihedral angle of 83.79° between the benzene ring planes. The crystal cohesion is maintained by C–H···O hydrogen bond interactions.

Table 2: Crystal Data and Structure Refinement for 3,3′-dimethoxy-4,4′-oxy-di-benzaldehyde.

ParameterValue
Empirical formulaC16H14O5
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 11.1420 (17) Åb = 8.4700 (12) Åc = 15.429 (2) Åβ = 104.624 (4)°
Volume1408.9 (4) ų
Z4

The molecule of 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde is characterized by a V-shape, with the central methylene carbon of the propane linker at the apex. researchgate.net The two benzene rings are aligned at a significant angle to each other. In the crystal, molecules form centrosymmetric dimers through non-classical C—H⋯O hydrogen bonds. researchgate.net

Table 3: Crystal Data and Structure Refinement for 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. researchgate.net

ParameterValue
Empirical formulaC17H16O4
Formula weight284.30
Temperature100 K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 15.3323 (15) Åb = 4.6173 (5) Åc = 20.2800 (19) Åβ = 104.783 (1)°
Volume1388.9 (2) ų
Z4

Powder X-ray Diffraction for Bulk Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a fingerprint of a crystalline solid, which is useful for phase identification, purity analysis, and monitoring of polymorphic transformations. Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ) and with particular intensities.

Mechanistic Investigations of Reactions Involving 3 6 3 Formylphenoxy Hexoxy Benzaldehyde

Reactivity of the Aldehyde Functional Groups

The aldehyde groups in 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde are attached to aromatic rings, which influences their reactivity. Aromatic aldehydes are generally less reactive than their aliphatic counterparts in nucleophilic addition reactions because the electron-donating resonance effect of the aromatic ring makes the carbonyl carbon less electrophilic. libretexts.org However, they readily participate in a variety of characteristic reactions.

Nucleophilic addition is a fundamental reaction of aldehydes where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.orgpressbooks.pub The reaction is typically base-catalyzed, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgpressbooks.pub The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin. libretexts.org For this compound, this reaction can occur at one or both aldehyde sites, yielding mono- or di-cyanohydrin products. The formation of (S)-cyanohydrins from 3-phenoxy-benzaldehyde has been demonstrated using enzyme catalysis, suggesting that similar stereoselective transformations could be possible for this molecule. researchgate.net

Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com This condensation reaction is often catalyzed by acid. masterorganicchemistry.com The reaction of this compound with primary amines can lead to the formation of mono- or di-imines, and if a diamine is used, it can result in the formation of macrocyclic ligands or polymers. nih.gov

Table 1: Nucleophilic Addition Reactions
Reaction TypeNucleophileGeneral ProductPotential Products with Target Compound
Cyanohydrin FormationHCN / -CNCyanohydrinMono- and Di-cyanohydrins
Imine FormationPrimary Amine (R-NH2)Imine (Schiff Base)Mono- and Di-imines

Carbonyl condensation reactions are crucial for forming carbon-carbon bonds. fiveable.me They involve the reaction of a carbonyl compound with a nucleophilic partner, often an enolate or a related species. libretexts.org

Aldol Condensation: The Aldol condensation requires a carbonyl compound with an α-hydrogen to form an enolate. libretexts.orgnumberanalytics.com Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot act as the nucleophilic component. However, it can act as the electrophilic partner in a crossed or mixed Aldol condensation, specifically in a Claisen-Schmidt condensation, with another aldehyde or ketone that does possess α-hydrogens. jackwestin.com

Knoevenagel Condensation: This reaction is a variation of the Aldol condensation where the nucleophile is generated from an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or malononitrile). nih.govsigmaaldrich.com The reaction is typically catalyzed by a weak base. sigmaaldrich.com Aromatic aldehydes are common substrates for this reaction, which is used to produce α,β-unsaturated compounds. nih.govtue.nl Both aldehyde groups of this compound can react with active methylene compounds. researchgate.net

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgstackexchange.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgstackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.orgconicet.gov.ar A key advantage is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com Additionally, the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org This reaction is a reliable method for stereocontrolled olefin synthesis. conicet.gov.ar

Table 2: Carbonyl Condensation Reactions
ReactionKey ReagentProduct TypeStereoselectivity
Claisen-SchmidtEnolizable Aldehyde/Ketoneα,β-Unsaturated CarbonylVariable
KnoevenagelActive Methylene Compoundα,β-Unsaturated CompoundGenerally forms E-isomer
WittigPhosphonium YlideAlkeneDepends on ylide (Z for unstabilized, E for stabilized)
Horner-Wadsworth-EmmonsPhosphonate CarbanionAlkenePredominantly E-isomer

The Cannizzaro reaction is a base-induced disproportionation characteristic of aldehydes that lack α-hydrogens. wikipedia.org In the presence of a strong base, two molecules of the aldehyde react; one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol. wikipedia.orgpharmaguideline.com The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon, followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule. pharmaguideline.comchemicalnote.com

For this compound, the reaction can proceed in two ways:

Intermolecular Reaction: Two separate molecules of the dialdehyde (B1249045) react, potentially leading to a complex mixture of oligomers and polymers as the alcohol and carboxylate functionalities formed can further react.

Intramolecular Reaction: A single molecule undergoes an internal hydride shift, where one aldehyde group is oxidized and the other is reduced, yielding a hydroxy-carboxylic acid product.

In a "crossed" Cannizzaro reaction, a mixture of two different non-enolizable aldehydes is used. chemicalnote.comadichemistry.com If this compound were reacted with formaldehyde (B43269) in the presence of a strong base, the formaldehyde would be preferentially oxidized to formic acid (or its salt), while the dialdehyde would be reduced to the corresponding diol. pharmaguideline.comadichemistry.com

The aldehyde functional groups are readily susceptible to both oxidation and reduction using a variety of standard laboratory reagents.

Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acid functionalities. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The reaction of this compound with a suitable oxidizing agent would yield 3-[6-(3-carboxyphenoxy)hexoxy]benzoic acid.

Reduction: The aldehyde groups can be reduced to primary alcohols. This is commonly achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound would result in the formation of 3-[6-(3-(hydroxymethyl)phenoxy)hexoxy]benzyl alcohol. As noted, this transformation also occurs under the conditions of the Cannizzaro reaction. wikipedia.org

Reactions Involving the Hexoxy and Phenoxy Linkages

The molecule contains two types of ether linkages: an aryl ether (phenoxy) and an alkyl ether (part of the hexoxy chain). Ethers are generally stable and unreactive towards many reagents. libretexts.org However, their cleavage can be accomplished under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comwikipedia.org

The cleavage mechanism is an acid-catalyzed nucleophilic substitution (SN1 or SN2). wikipedia.org

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.orgyoutube.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. youtube.com

For this compound, the cleavage sites would be different for the two types of ether bonds:

Alkyl Ether Cleavage: The C-O bonds of the hexoxy chain are susceptible to cleavage. The attack would likely follow an SN2 pathway, leading to a phenol (B47542) and a dihaloalkane.

Aryl Ether Cleavage: The bond between the phenoxy oxygen and the aromatic ring is very strong and resistant to cleavage because the carbon atom is sp²-hybridized and participates in the aromatic system. Nucleophilic attack on an aromatic ring carbon is highly unfavorable. libretexts.org Therefore, cleavage will occur at the alkyl-oxygen bond, yielding a phenol and an alkyl halide. libretexts.org

Complete cleavage of all ether linkages in this compound with excess strong acid would be expected to yield 3-hydroxybenzaldehyde (B18108) and 1,6-dihalohexane as the primary products. Diaryl ethers are generally not cleaved by acids. libretexts.org

Aromatic Substitution Reactions on the Benzene (B151609) Rings

The two benzene rings of this compound are susceptible to aromatic substitution reactions, where an atom or group on the ring is replaced by another. The nature of these reactions, whether electrophilic or nucleophilic, is governed by the electronic properties of the substituents on the aromatic rings.

In the case of this compound, each benzene ring possesses two key substituents: a formyl group (-CHO) and an ether linkage (-O-R). The formyl group is a meta-director and a deactivating group for electrophilic aromatic substitution (SEAr) due to its electron-withdrawing nature through both inductive and resonance effects. wikipedia.orglibretexts.org Conversely, the ether linkage is an ortho-, para-director and an activating group, as the oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack. vanderbilt.edu

The interplay of these opposing effects determines the regioselectivity of SEAr reactions. The activating effect of the ether group generally makes the ring more susceptible to electrophilic attack than benzene itself, while the deactivating formyl group makes it less reactive. vanderbilt.edu For an incoming electrophile, the positions ortho and para to the ether linkage are electronically favored. However, the position ortho to the ether is also meta to the formyl group, and the position para to the ether is also meta to the formyl group. This alignment of directing effects can lead to a complex mixture of products, and the precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Substituent on Benzene Ring Directing Effect Activating/Deactivating Predicted Major Products
-O-(CH₂)₆-O-Ar ortho, para-director Activating Substitution at positions 2, 4, and 6
-CHO meta-director Deactivating Substitution at position 5

Nucleophilic aromatic substitution (SNAr) on the benzene rings of this compound is also a plausible reaction pathway, particularly if a suitable leaving group is present on the ring. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as the formyl group, which can stabilize the negatively charged Meisenheimer intermediate. fishersci.finih.govmasterorganicchemistry.com Therefore, a nucleophile would preferentially attack a carbon atom bearing a leaving group, with the negative charge of the intermediate being delocalized onto the formyl group. The reaction typically proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Catalysis and Reaction Rate Enhancement for Key Transformations

Catalysis plays a pivotal role in enhancing the rates and selectivity of reactions involving this compound. For transformations such as the formation of the ether linkages during its synthesis, phase-transfer catalysis is a highly effective strategy. researchgate.net This method involves the use of a catalyst, such as a quaternary ammonium (B1175870) salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs, thereby increasing the reaction rate. researchgate.net

For reactions involving the aldehyde functionalities, such as condensation or oxidation reactions, both acid and base catalysis can be employed. For instance, the Claisen-Schmidt condensation of the aldehyde groups with a ketone would be significantly accelerated by a solid base catalyst. fishersci.fi The flexible hexoxy linker can also influence reaction rates. In some systems, flexible linkers can facilitate intramolecular reactions by bringing the reactive termini into proximity, a phenomenon that can lead to significant rate enhancement. researchgate.net The length and conformation of the hexoxy chain in this compound could similarly influence the kinetics of intramolecular cyclization reactions or reactions where the two aldehyde groups interact.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. For a molecule like this compound, these methods can offer insights into transition state geometries, activation energy barriers, and the evolution of chemical bonds throughout a reaction.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. researchgate.netirjet.net For reactions involving this compound, DFT calculations can be employed to locate the transition state structures for various transformations, such as aromatic substitution or reactions at the formyl groups. By calculating the energies of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. This information is crucial for predicting the feasibility and rate of a reaction. For example, DFT could be used to compare the energy barriers for electrophilic attack at the different positions on the benzene rings, thereby predicting the regioselectivity of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are a valuable tool for confirming that a calculated transition state connects the correct reactants and products. researchgate.net Starting from the transition state geometry, an IRC calculation follows the reaction path downhill in both the forward and reverse directions, ultimately leading to the reactant and product minima on the potential energy surface. For a multi-step reaction involving this compound, IRC calculations can help to map out the entire reaction pathway, including any intermediates, providing a detailed, step-by-step picture of the reaction mechanism.

The Electron Localization Function (ELF) is a method used to analyze the electron density of a molecule, providing a quantitative picture of chemical bonding. jussieu.frjussieu.fr ELF analysis can be performed at various points along the reaction coordinate (obtained from an IRC calculation) to monitor the changes in chemical bonds during a reaction. researchgate.net For instance, in an aromatic substitution reaction on this compound, ELF analysis could visualize the breaking of a C-H bond and the formation of a new bond with the incoming electrophile. This approach offers a deeper understanding of the electronic rearrangements that occur during a chemical transformation, revealing the nuances of bond formation and cleavage. malta-consolider.com

Table 2: Summary of Computational Methods and Their Applications

Computational Method Application to this compound Reactions
  • Calculation of reaction energy barriers
  • Prediction of reaction rates and selectivity | | Intrinsic Reaction Coordinate (IRC) | - Confirmation of transition state connectivity
  • Mapping of the complete reaction pathway
  • Identification of reaction intermediates | | Electron Localization Function (ELF) | - Analysis of the evolution of chemical bonds
  • Visualization of bond formation and cleavage
  • Understanding electronic rearrangements during reaction |
  • Theoretical and Computational Chemistry Studies of 3 6 3 Formylphenoxy Hexoxy Benzaldehyde

    Molecular Geometry and Conformation Analysis

    To provide a detailed analysis of the molecular geometry and conformation, specific computational studies, typically employing methods like Density Functional Theory (DFT), would be required. Such studies would provide precise data on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

    Conformational Energy Landscapes of the Hexoxy Linker

    A thorough investigation of the conformational energy landscape of the flexible hexoxy linker would involve systematically rotating the single bonds within the six-carbon chain and calculating the corresponding energy at each step. This would identify the lowest energy (most stable) conformations and the energy barriers between different conformers. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. Without specific computational results, a data table of conformational energies cannot be generated.

    Electronic Structure and Reactivity Descriptors

    The electronic properties and reactivity of a molecule are elucidated through quantum chemical calculations that analyze its molecular orbitals and electron distribution.

    HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

    The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. A computational study would provide the energies of these orbitals and the energy gap between them (the HOMO-LUMO gap), which is a measure of the molecule's chemical stability and reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. Specific energy values and orbital plots for 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde are not available in the searched literature.

    Electrostatic Potential Surface (ESP) Analysis

    An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. An ESP map for this specific molecule has not been published.

    Prediction of Spectroscopic Properties and Comparison with Experimental Data

    Computational chemistry offers a powerful toolkit for the prediction of spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the molecule.

    The prediction of NMR chemical shifts and coupling constants through computational methods has become a standard procedure in the characterization of organic molecules. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to obtain theoretical NMR data that can be correlated with experimental findings. The GIAO (Gauge-Including Atomic Orbital) method is one of the most common approaches for calculating NMR chemical shifts.

    For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated. The protons of the aromatic rings, the aldehyde groups, and the hexoxy chain are in distinct chemical environments, which will be reflected in their chemical shifts. For instance, the aldehyde protons are expected to have the largest chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

    A comparison between predicted and experimental chemical shifts can help in the definitive assignment of NMR signals, which can be particularly challenging for complex molecules.

    Interactive Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) of this compound

    Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
    Aldehyde H9.989.950.03
    Aromatic H7.20-7.807.15-7.750.05
    Methylene (B1212753) H adjacent to O4.104.050.05
    Other Methylene H1.50-1.901.45-1.850.05

    Note: The data in this table is illustrative and represents typical values for similar compounds.

    Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. cnr.itcase.edu This method can provide valuable information about the nature of electronic transitions, such as π-π* or n-π* transitions, and their corresponding energies and oscillator strengths.

    For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The presence of two aromatic rings connected by a flexible hexoxy chain suggests the possibility of intramolecular interactions that could influence the electronic spectra. The calculations would likely reveal strong π-π* transitions associated with the benzaldehyde (B42025) moieties. The predicted emission spectra can provide insights into the fluorescence properties of the molecule.

    Interactive Table: Predicted Electronic Transitions of this compound

    Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
    S₀ → S₁4.103020.85
    S₀ → S₂4.552720.15
    S₀ → S₃4.982490.05

    Note: The data in this table is for illustrative purposes and based on typical TD-DFT results for analogous aromatic aldehydes.

    Intermolecular Interactions and Aggregation Behavior Modeling

    The modeling of intermolecular interactions is crucial for understanding how molecules of this compound interact with each other in solution and in the solid state. These interactions determine properties such as solubility, melting point, and crystal packing.

    Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the self-assembly of organic molecules. rsc.org In the case of this compound, the aldehyde groups can act as hydrogen bond acceptors, potentially forming weak C-H···O hydrogen bonds with neighboring molecules. nih.gov

    The two phenyl rings in the molecule can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or T-shaped manner. nih.gov These interactions are crucial for the stability of molecular aggregates and crystal lattices. Computational methods can be used to calculate the energies of these interactions and to determine the preferred geometries of molecular dimers and larger clusters.

    Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. By simulating the motion of a large number of this compound molecules in a solvent or in a condensed phase, it is possible to gain insights into their aggregation behavior, conformational dynamics, and the structure of the resulting ensembles.

    Future Perspectives and Emerging Research Avenues for 3 6 3 Formylphenoxy Hexoxy Benzaldehyde

    Exploration in Dynamic Covalent Chemistry (DCC) for Adaptive Materials

    Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to create materials capable of adapting their structure and properties in response to external stimuli. uchicago.edunih.gov The aldehyde groups of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde are ideal candidates for several dynamic covalent reactions, including the formation of imines, acetals, and hydrazones.

    The incorporation of this specific dialdehyde (B1249045) into polymer networks could lead to the development of advanced adaptive materials. The long, flexible hexoxy linker is hypothesized to allow for significant internal mobility within a polymer network. This could translate into materials with unique macroscopic properties such as self-healing capabilities, shape-memory effects, and tunable viscoelasticity. For instance, when a material formed using this compound is damaged, the reversible nature of the dynamic covalent bonds could allow for network rearrangement and repair under specific conditions (e.g., heat or a catalyst). researchgate.net

    Table 1: Potential Dynamic Covalent Reactions and Resulting Material Properties

    Dynamic Reaction with AldehydeCo-reactantResulting LinkagePotential Material Properties
    Imine CondensationPrimary AminesImine (Schiff Base)Self-healing polymers, vitrimers, stimuli-responsive gels
    Acetal FormationDiolsAcetalRecyclable thermosets, degradable plastics, chemical sensors
    Hydrazone FormationHydrazines/HydrazidesHydrazonepH-responsive drug delivery systems, dynamic hydrogels
    Knoevenagel CondensationActive Methylene (B1212753) CmpdsAlkenePhoto-responsive materials, covalent organic frameworks (COFs)

    This table is a prospective summary of potential applications based on the known reactivity of aldehyde groups in dynamic covalent chemistry.

    Integration into Bio-inspired and Biomimetic Systems

    Bio-inspired and biomimetic chemistry seeks to create non-biological systems that mimic the form and function of biological entities. researchgate.netnih.gov The structure of this compound, with its flexible spacer connecting two reactive sites, is reminiscent of certain biological molecules, such as flexible linkers in multi-domain proteins.

    This compound could be used to construct synthetic analogues of biological systems. For example, it could act as a flexible hinge in synthetic receptors designed to bind specific guest molecules, where the two aldehyde groups serve as anchoring points. The conformational freedom of the hexoxy chain could allow the receptor to adopt the optimal geometry for binding, mimicking the "induced-fit" model of enzyme-substrate interactions. Furthermore, its integration into polymer scaffolds could yield materials that mimic the mechanical properties of natural tissues, such as cartilage or skin, which rely on the dynamic nature of their constituent biopolymers. nih.gov

    Development of Novel Catalytic Systems Utilizing its Bifunctionality

    The precise spatial arrangement of the two aldehyde groups, dictated by the hexoxy linker, opens up possibilities for its use in catalysis. The compound could serve as a ligand precursor for bifunctional catalysts, where one aldehyde group anchors the molecule to a solid support or a larger molecular scaffold, while the other is modified to create a catalytic site.

    Alternatively, both aldehyde groups could participate cooperatively in a catalytic cycle. For instance, in organocatalysis, one aldehyde might act as a binding site for a substrate through reversible imine formation, while the other, or a derivative thereof, facilitates the chemical transformation. This "bifunctional activation" is a key principle in many enzymatic catalysts. The development of such systems could lead to catalysts with high efficiency and selectivity for specific organic reactions.

    Table 2: Hypothetical Bifunctional Catalytic Applications

    Catalytic RoleReaction TypeProposed Mechanism
    Cooperative OrganocatalysisAldol or Michael ReactionsOne aldehyde group forms an enamine/iminium intermediate while the other interacts with a co-catalyst or substrate.
    Ligand for Metal ComplexesAsymmetric HydrogenationThe compound forms a chiral complex with a metal, where the linker enforces a specific geometry for high stereoselectivity.
    Heterogeneous Catalyst PrecursorCondensation ReactionsOne aldehyde anchors the molecule to a solid support (e.g., silica), the other is converted into a catalytic group.

    This table presents hypothetical catalytic roles for this compound based on principles of catalyst design.

    Advanced Nanofabrication and Micropatterning Techniques

    The reactivity of the aldehyde groups makes this compound suitable for surface modification and the fabrication of structured materials on the micro and nanoscale. It could be used as a molecular linker in layer-by-layer assembly processes to build up thin films with precisely controlled thickness and composition.

    In micropatterning, surfaces could be selectively functionalized with this dialdehyde. Subsequent reactions at the aldehyde sites would allow for the precise placement of other molecules, nanoparticles, or biological entities, creating chemically patterned surfaces for applications in biosensors, microarrays, or "lab-on-a-chip" devices. The length and flexibility of the spacer could be crucial in controlling the accessibility of the surface-bound reactive groups.

    Sustainable and Circular Economy Approaches for its Synthesis and Applications

    The principles of green chemistry and the circular economy encourage the design of molecules and materials that are both sustainably sourced and recyclable. Future research could focus on developing synthetic pathways to this compound that utilize bio-renewable feedstocks. For example, precursors like 3-hydroxybenzaldehyde (B18108) can be derived from lignin, a major component of biomass. nih.gov

    Furthermore, the integration of this compound into materials via dynamic covalent bonds is inherently aligned with circular economy principles. Materials built using reversible chemistry, such as vitrimers or recyclable thermosets, can be broken down into their constituent monomers (or oligomers) and reformed, reducing waste and the reliance on virgin feedstocks. nih.govdigitellinc.com Research into the efficient depolymerization of materials containing this linker would be a critical step towards creating a closed-loop life cycle for these advanced materials.

    Q & A

    Q. What synthetic methodologies are commonly employed to prepare 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, and how can reaction conditions be optimized?

    The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between 3-hydroxybenzaldehyde derivatives and alkyl halides or tosylates under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling stoichiometry (1:1 molar ratio of phenolic precursor to alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients. Yield improvements may require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

    • ¹H/¹³C NMR : Confirm ether linkage formation (δ ~4.0–4.5 ppm for –O–CH₂– groups) and aldehyde proton resonance (δ ~9.8–10.0 ppm) .
    • FT-IR : Validate aldehyde C=O stretches (~1700 cm⁻¹) and ether C–O–C bands (~1250 cm⁻¹) .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out degradation products, as observed in analogous benzaldehyde derivatives .

    Q. How should researchers address stability and storage challenges for this aldehyde-containing compound?

    The aldehyde group is prone to oxidation and nucleophilic attack. Store the compound under anhydrous conditions at –20°C in amber vials to minimize light/heat exposure. For short-term use, refrigeration (2–8°C) in a desiccator is acceptable. Confirm stability via periodic TLC or NMR checks .

    Advanced Research Questions

    Q. How can this compound be utilized in the design of macrocyclic or coordination complexes?

    The dialdehyde structure enables condensation reactions with polyamines (e.g., ethylenediamine, diethylenetriamine) to form Schiff base macrocycles. Key parameters include:

    • Stoichiometry : A [2:2] (aldehyde:amine) ratio for [1+1] macrocycles or [3:3] for larger frameworks .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, MeCN) enhance solubility and reaction rates.
    • Template Effects : Metal ions (Cu²⁺, Ni²⁺) can template macrocycle formation, as seen in analogous systems . Post-synthesis, characterize complexes via single-crystal X-ray diffraction and cyclic voltammetry .

    Q. What mechanistic insights govern the reactivity of this compound in electrophilic aromatic substitution (EAS) or ipso-substitution reactions?

    The electron-rich aromatic rings (due to ether oxygen) direct EAS to meta/para positions . For ipso-substitution (e.g., bromination), the aldehyde group acts as a directing group. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimentally, monitor reactions using LC-MS to detect intermediates and optimize catalyst systems (e.g., Pd/C for hydrogenation) .

    Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

    Discrepancies between expected and observed data (e.g., split aldehyde peaks in NMR) may arise from tautomerism or conformational flexibility . Strategies include:

    • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by analyzing signal coalescence at elevated temperatures .
    • 2D NMR (COSY, NOESY) : Map spin-spin coupling and spatial proximity to confirm connectivity .
    • Complementary Techniques : Pair X-ray crystallography with IR/MS to validate ambiguous features .

    Methodological Considerations

    Q. What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

    • Continuous Flow Chemistry : Reduces side reactions through precise temperature/residence time control.
    • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
    • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time quality control .

    Q. How can computational tools aid in predicting the reactivity or supramolecular behavior of this compound?

    • Molecular Dynamics (MD) Simulations : Model self-assembly tendencies in solvent environments.
    • Docking Studies : Predict host-guest interactions with cyclodextrins or crown ethers for drug delivery applications .
    • Quantum Chemical Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

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